synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride
synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride
An In-depth Technical Guide to the Synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride
Abstract
This technical guide provides a comprehensive, chemically-sound methodology for the (CAS: 2177266-22-5)[1]. This compound is a valuable fluorinated building block for drug discovery, merging the structural rigidity and three-dimensionality of a spirocyclic system with the advantageous physicochemical properties imparted by gem-difluorination. The synthetic strategy detailed herein is a multi-step process commencing from the commercially available N-Boc-4-piperidone. The core workflow involves the construction of a spirocyclic ketone intermediate, followed by a critical deoxofluorination step, and concluding with acidic deprotection to yield the target hydrochloride salt. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and troubleshooting guidance.
Introduction: The Strategic Value of Fluorinated Spirocycles
In modern medicinal chemistry, the design of novel molecular entities with optimized pharmacological profiles is paramount. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor.[2] By joining two rings through a single, fully substituted carbon atom, spirocycles enforce a rigid, three-dimensional conformation.[3] This structural pre-organization can lead to enhanced binding affinity for biological targets and may improve physicochemical properties such as aqueous solubility and metabolic stability when compared to simpler monocyclic or linear analogues.[3]
Parallel to the rise of spirocycles, the incorporation of fluorine into drug candidates has become a cornerstone of pharmaceutical design. The unique electronegativity and small size of the fluorine atom can profoundly alter a molecule's properties, often leading to increased metabolic stability, enhanced bioavailability, and modulated binding affinity.[4][5] The gem-difluoro (-CF2-) group, in particular, serves as a metabolically stable mimic of a carbonyl group or a hydrated gem-diol.
The target molecule, 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride, represents a convergence of these two powerful design strategies. It provides a structurally novel and synthetically accessible scaffold for the elaboration of new chemical entities across a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][6]
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this target molecule is best approached through a convergent strategy that first establishes the core spirocyclic framework and then introduces the key difluoro-functionality. A logical retrosynthetic analysis breaks the synthesis down into three primary stages.
Retrosynthetic Pathway
The target hydrochloride salt can be accessed via acidic deprotection of its Boc-protected precursor. The crucial gem-difluoro group is installed via deoxofluorination of a spirocyclic ketone. This ketone intermediate, in turn, is synthesized from N-Boc-4-piperidone through an alkylation and intramolecular cyclization sequence.
Caption: Retrosynthetic analysis of the target compound.
This approach is strategically sound for several reasons:
-
Commercially Available Starting Materials: N-Boc-4-piperidone is a readily available and cost-effective starting material.[7]
-
Robust Reactions: The chosen reactions—alkylation of a ketone enolate, acid-catalyzed cyclization, deoxofluorination, and Boc deprotection—are well-established and reliable transformations in organic synthesis.
-
Late-Stage Fluorination: Introducing the fluorine atoms in a later step avoids carrying the specialized functional group through multiple transformations, which could lead to undesired side reactions or complicate purification.
Detailed Experimental Protocol
Safety Precaution: This synthesis involves hazardous reagents, including lithium diisopropylamide (LDA) and diethylaminosulfur trifluoride (DAST). All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. Anhydrous conditions are critical for several steps.
Part A: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
This intermediate is formed via a two-step, one-pot procedure involving alkylation and subsequent cyclization.[7]
Step A1: Alkylation of N-Boc-4-piperidone
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Charge the flask with anhydrous tetrahydrofuran (THF, 5 mL per 1 g of piperidone).
-
Add N-Boc-4-piperidone (1.0 eq) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 45 minutes.
-
Add a solution of ethyl 2-(bromomethyl)acrylate (1.2 eq) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is a viscous oil.
Step A2: Intramolecular Cyclization
-
Dissolve the crude product from Step A1 in toluene (10 mL per 1 g of initial piperidone).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a solid or oil.
Part B: Deoxofluorination to Yield tert-butyl 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
This step converts the ketone to the gem-difluoride using DAST.[8]
-
Set up a flame-dried round-bottom flask (preferably of inert material like PFA or polypropylene, though glass is acceptable for small scale with caution) under a nitrogen atmosphere.
-
Dissolve the spirocyclic ketone from Part A (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of ketone).
-
Cool the solution to 0 °C using an ice bath.
-
CAUTION: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. Handle with extreme care. Slowly add DAST (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, cool the reaction back to 0 °C and very slowly and carefully quench by adding a saturated aqueous solution of NaHCO₃. (Note: This quenching is exothermic and produces HF gas; ensure the fume hood has excellent airflow).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate .
Part C: Deprotection and Hydrochloride Salt Formation
This final step removes the Boc protecting group and forms the desired salt.[7]
-
Dissolve the purified difluoro-spirocycle from Part B (1.0 eq) in a minimal amount of anhydrous diethyl ether or dioxane.
-
Add a solution of 4M HCl in dioxane (5.0 eq) dropwise at room temperature.
-
A precipitate should form almost immediately. Stir the resulting slurry at room temperature for 4-6 hours to ensure complete deprotection.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to yield 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride as a white to off-white solid.
Data Presentation and Characterization
Reagent Summary Table (Illustrative 10g Scale)
| Step | Reagent | MW ( g/mol ) | Equiv. | Moles (mol) | Amount |
| A1 | N-Boc-4-piperidone | 199.25 | 1.0 | 0.050 | 10.0 g |
| LDA (2.0 M solution) | - | 1.1 | 0.055 | 27.5 mL | |
| Ethyl 2-(bromomethyl)acrylate | 195.04 | 1.2 | 0.060 | 11.7 g | |
| A2 | p-TsOH·H₂O | 190.22 | 0.1 | 0.005 | 0.95 g |
| B | Spirocyclic Ketone (Product of A) | 255.32 | 1.0 | ||
| DAST | 161.20 | 1.5 | |||
| C | Difluoro Spirocycle (Product of B) | 277.31 | 1.0 | ||
| 4M HCl in Dioxane | - | 5.0 | |||
| Quantities for steps B and C depend on the yield from the preceding step. |
Expected Characterization
-
Structure: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride[1]
-
Molecular Formula: C₈H₁₄ClF₂NO
-
Molecular Weight: 213.65 g/mol
-
¹H NMR: Expect characteristic shifts for the piperidine and tetrahydrofuran ring protons. The removal of the Boc group will result in a downfield shift of the protons alpha to the nitrogen.
-
¹³C NMR: The key signal will be the carbon bearing the two fluorine atoms (C3), which will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: A singlet is expected, confirming the presence of the gem-difluoro group.
-
Mass Spectrometry (MS): LCMS or GCMS analysis should show the mass of the free base (m/z = 178.10 for [M+H]⁺).[1]
Process Workflow and Troubleshooting
Synthetic Workflow Diagram
Sources
- 1. 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride [synhet.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

DecreaseDecrease
